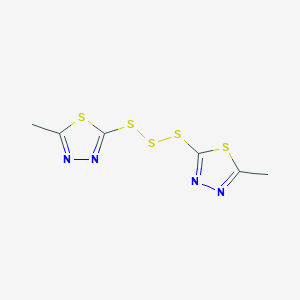
2,2'-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) is a heterocyclic compound that features a unique structure with multiple sulfur atoms and thiadiazole rings. This compound is of significant interest in the field of organic and medicinal chemistry due to its potential biological activities and applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) typically involves the cyclization and coupling reactions of precursor molecules. One common method involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trisulfane linkage to simpler sulfide or thiol groups.
Substitution: The thiadiazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole rings.
Scientific Research Applications
2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms and thiadiazole rings enable it to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimercapto-1,3,4-thiadiazole: A precursor in the synthesis of 2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole).
1,2,4-Triazole: Another heterocyclic compound with similar biological activities.
1,3,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
Uniqueness
2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) is unique due to its trisulfane linkage and dual thiadiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
Properties
CAS No. |
184642-13-5 |
|---|---|
Molecular Formula |
C6H6N4S5 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)trisulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H6N4S5/c1-3-7-9-5(11-3)13-15-14-6-10-8-4(2)12-6/h1-2H3 |
InChI Key |
UKTHVDDYLAFMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SSSC2=NN=C(S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















